5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-7-5-8-10(13)15-16(11(8)14-6-7)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCHNGCFSBVHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)Br)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
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Knoevenagel Condensation : Arylglyoxals and pyrazol-5-amine form an α,β-unsaturated ketone intermediate.
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Michael Addition : The enamine attacks the ketone, followed by tautomerization.
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Double Cyclization : Intramolecular nucleophilic attack yields the tricyclic pyrazolo[3,4-b]pyridine.
Conditions :
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Solvent: Ethanol or acetonitrile
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Catalyst: p-Toluenesulfonic acid (PTSA)
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Temperature: 80–100°C, 12–24 hours
Halogenation Steps
Regioselective halogenation is critical for introducing bromine and iodine at the 5- and 3-positions, respectively.
Bromination
Bromine is introduced via electrophilic aromatic substitution (EAS) directed by the pyridine nitrogen:
Iodination
Iodination follows bromination due to iodine’s lower reactivity:
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Reagents : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) with BF₃·OEt₂.
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Conditions : −20°C to 25°C, 4–8 hours.
Key Challenge : Competing dihalogenation is mitigated by stoichiometric control and low-temperature conditions.
Protection/Deprotection of Functional Groups
The THP group protects the pyrazole nitrogen during halogenation to prevent side reactions:
THP Protection
Deprotection (if required)
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Reagents : Hydrochloric acid (HCl) in methanol.
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Conditions : 25°C, 1 hour.
Industrial-Scale Synthesis Considerations
Large-scale production optimizes cost and purity:
| Parameter | Academic Method | Industrial Method |
|---|---|---|
| Catalyst | PTSA | Heterogeneous acid resins |
| Solvent | Ethanol | Toluene |
| Purification | Column chromatography | Recrystallization (MeOH) |
| Yield | 61–82% | 70–85% |
Industrial routes replace column chromatography with crystallization, reducing solvent waste.
Reaction Optimization and Catalysis
Solvent Screening
Catalytic Systems
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Lewis acids (ZnCl₂, FeCl₃) enhance halogenation regioselectivity.
Purification and Characterization
Purification Methods
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Recrystallization : Methanol/water mixtures yield >99% purity.
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Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale purification.
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 5.45 (dd, 1H, THP-H), 3.95–3.50 (m, 2H, THP-O).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Four-Component | One-pot, high atom economy | Requires strict stoichiometry |
| Stepwise Halogenation | High regioselectivity | Multiple purification steps |
| Industrial Crystallization | Scalable, low cost | Lower purity (95–98%) |
Chemical Reactions Analysis
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its chemical structure.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with the compound, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with pyrazolo[3,4-b]pyridines:
1. Anticancer Activity
- Compounds within this class have been identified as potential inhibitors of various kinases involved in cancer progression. For instance, studies indicate that modifications at specific positions can enhance their efficacy against tumor cells .
2. Antibacterial Properties
- Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. The presence of halogen substituents (like bromine and iodine) appears to enhance this activity, making these compounds promising candidates for antibiotic development .
3. Anti-inflammatory Effects
- Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Applications
A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit specific kinases involved in cancer signaling pathways. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential.
Case Study 2: Antibacterial Activity
In a comprehensive evaluation of antibacterial properties, a derivative of 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine was tested against multiple bacterial strains. Results indicated a notable zone of inhibition compared to standard antibiotics, suggesting its viability as a new antibacterial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
- Molecular Formula : C₁₁H₁₁BrIN₃O
- Molecular Weight : 408.033 g/mol
- CAS Number : 1416713-91-1
- Structure : Features a pyrazolo[3,4-b]pyridine core with bromo (C5), iodo (C3), and tetrahydro-2H-pyran-2-yl (THP) protecting group (N1) substituents.
Synthesis : Derived from bromination and iodination of pyrazolo[3,4-b]pyridine precursors, with the THP group introduced to stabilize the molecule during reactions .
Applications : Serves as a key intermediate in medicinal chemistry, particularly in developing kinase inhibitors and antiproliferative agents .
Comparison with Structural Analogs
Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
- Halogen Effects : Iodo substituents (e.g., in the target compound) enhance polarizability and binding affinity compared to chloro analogs .
- Positional Isomerism : Bromo at C4 (vs. C5) alters steric interactions, impacting molecular recognition in biological targets .
- Protecting Groups : The THP group improves stability during synthesis but may require deprotection for final drug candidates .
Ring System Variations
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- Higher halogen atomic weight (I > Br > Cl) correlates with increased molecular weight and reduced solubility .
Biological Activity
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, identified by its CAS number 1416713-91-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.03 g/mol. The compound features a unique combination of halogenated groups and a tetrahydropyran ring, contributing to its distinct chemical and biological properties.
Structural Formula
Chemical Structure
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Klebsiella planticola. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.9 μg/mL, indicating significant potency against these pathogens .
Anticancer Properties
The compound has been evaluated for its anticancer properties as well. In vitro assays demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics. For example, one study reported an IC50 value of 19.70 ± 0.89 μM for a related pyrazolo compound against cancer cells, suggesting that structural modifications can enhance biological efficacy .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cellular signaling pathways. These interactions may induce conformational changes in target proteins, affecting functions such as cell proliferation and apoptosis .
Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.9 μg/mL | |
| Anticancer | Various cancer cell lines | 19.70 ± 0.89 μM | |
| Enzyme Inhibition | Glucosidase | Not specified |
Study 1: Antimicrobial Efficacy
In a study conducted by Mali et al. (2021), derivatives of pyrazolo compounds were synthesized through multicomponent reactions and tested against five strains of bacteria and fungi. The results indicated that several compounds exhibited effective antimicrobial properties with notable selectivity against Gram-positive bacteria.
Study 2: Anticancer Activity
A comprehensive evaluation by Pradeep et al. (2019) focused on the anticancer potential of pyrazolo derivatives. The study revealed that certain compounds not only inhibited cancer cell growth but also induced apoptosis through the activation of specific signaling pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has yet to be thoroughly characterized; however, preliminary data suggest that factors such as chemical structure and route of administration significantly influence its bioavailability and therapeutic efficacy .
Safety Profile
The safety profile indicates moderate toxicity in preliminary studies; however, further investigations are required to establish comprehensive toxicity data across various biological systems.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : Synthesis optimization requires precise control of halogenation steps (bromination/iodination) and protection/deprotection of the tetrahydro-2H-pyran (THP) group. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for cyclization and coupling steps .
- Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos facilitate cross-coupling reactions, while Brønsted acids (e.g., p-toluenesulfonic acid) aid in THP-group installation .
- Temperature : Reflux conditions (100–110°C) are critical for high-yield halogenation and cyclization .
- Validation : Monitor reaction progress via TLC and LC-MS to minimize side products like dehalogenated by-products .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., THP-group protons at δ 3.5–4.5 ppm; pyrazole ring protons at δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 409.89 for C₁₁H₁₀BrIN₃O) .
- X-ray crystallography : Use SHELX programs for structure refinement. Heavy atoms (Br, I) require high-resolution data (≤1.0 Å) to resolve electron density ambiguities. Anomalous scattering from iodine aids phasing .
Advanced Research Questions
Q. What crystallographic challenges arise from the dual halogen (Br/I) substitution, and how can they be addressed?
- Methodological Answer :
- Challenges : Heavy atoms cause absorption errors and anisotropic displacement parameters, complicating refinement. Iodine’s strong scattering may obscure lighter atoms (e.g., C, N) .
- Solutions :
- Use synchrotron radiation for high-flux data collection.
- Apply TWINABS in SHELX for correcting absorption and handling twinned crystals .
- Refine halogen positions with restrained isotropic displacement parameters (ISOR) to mitigate thermal motion artifacts .
Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with halogen-binding pockets (e.g., ATP-binding sites) due to Br/I’s electrophilic nature .
- Docking Workflow :
Prepare the ligand (AMBER/GAFF force fields) and receptor (PDB structure).
Use AutoDock Vina or Schrödinger Glide with halogen-bonding scoring terms.
Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .
- Experimental Cross-Validation : Perform SPR or ITC assays to quantify binding affinities and compare with computational predictions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Data Triangulation :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to confirm target specificity .
- Structural Analog Comparison : Compare activity with analogs lacking Br/I or THP groups to isolate pharmacophore contributions .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO% in assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
